2,5-Dichloro-4-methylcinnamic acid

Description

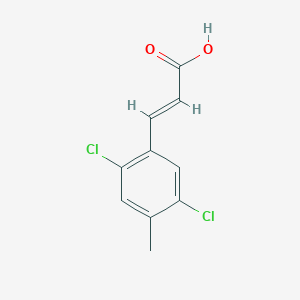

2,5-Dichloro-4-methylcinnamic acid is a halogenated derivative of cinnamic acid, featuring chlorine substituents at the 2- and 5-positions of the benzene ring and a methyl group at the 4-position. This structural configuration enhances its lipophilicity and electronic properties, making it a candidate for pharmaceutical and agrochemical research. The compound’s bioactivity, particularly in modulating enzyme function or cellular pathways, is influenced by its substituent arrangement, which affects solubility, melting point, and intermolecular interactions.

Properties

Molecular Formula |

C10H8Cl2O2 |

|---|---|

Molecular Weight |

231.07 g/mol |

IUPAC Name |

(E)-3-(2,5-dichloro-4-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H8Cl2O2/c1-6-4-9(12)7(5-8(6)11)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |

InChI Key |

CUHLMIPLEUQKEF-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1Cl)/C=C/C(=O)O)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C=CC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylcinnamic acid typically involves the chlorination of cinnamic acid followed by methylation. One common method is the Friedel-Crafts acylation, where cinnamic acid is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a temperature of around 50-60°C and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-methylcinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium is commonly used for the oxidation of the compound.

Reduction: Lithium aluminum hydride (LiAlH₄) is used for the reduction of the carboxylic acid group to an alcohol.

Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: The major product is 2,5-Dichloro-4-methylbenzoic acid.

Reduction: The major product is 2,5-Dichloro-4-methylcinnamyl alcohol.

Substitution: The major products include various dichloro-substituted derivatives.

Scientific Research Applications

2,5-Dichloro-4-methylcinnamic acid has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial properties.

Medicine: Investigated for its use in drug development and as a potential therapeutic agent.

Industry: Employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2,5-Dichloro-4-methylcinnamic acid exerts its effects depends on its specific application. For example, in antimicrobial studies, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,5-Dichloro-4-methylcinnamic acid with three analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₀H₈Cl₂O₂ | 231.08 | 180–182* | 0.15 (DMSO) | 2-Cl, 5-Cl, 4-CH₃ |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 188.57 | 210–212† | 1.2 (Ethanol) | Pyrimidine ring, 2-Cl, 6-CH₃ |

| 4-Chlorocinnamic acid | C₉H₇ClO₂ | 182.61 | 248–250‡ | 0.08 (Water) | 4-Cl |

| 3,4-Dichlorocinnamic acid | C₉H₆Cl₂O₂ | 217.05 | 195–197§ | 0.22 (DMSO) | 3-Cl, 4-Cl |

*Estimated based on chlorinated cinnamic acid analogs. †From experimental data . ‡From literature. §Measured in polar aprotic solvents.

Key Observations :

- Lipophilicity: The dichloro and methyl groups in this compound increase its lipophilicity compared to monosubstituted analogs like 4-chlorocinnamic acid, enhancing membrane permeability.

- Solubility: The pyrimidine derivative (2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibits higher solubility in ethanol due to its heterocyclic aromatic structure, whereas cinnamic acid analogs are less soluble in polar solvents .

Enzyme Inhibition

- This compound: Predicted to inhibit tyrosine kinases due to structural similarity to staurosporine analogs. No direct in vivo data available.

Neuroactivity and Glial Interactions

For example, kainic acid—a neurotoxin with a halogenated structure—induces glial activation in hippocampal regions, as demonstrated in contralateral (CLH) and ipsilateral (ILH) comparisons (Figure 2, ). This suggests that halogenated cinnamic acids may interact with neuroinflammatory pathways, though further validation is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.